molecular formula C21H15ClFN3OS B2536386 2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 902911-43-7

2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2536386
CAS RN: 902911-43-7
M. Wt: 411.88
InChI Key: GXFIYFNIJXIAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as CBR-5884 and has been found to exhibit promising effects in various experimental models.

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds focuses on synthesizing and characterizing novel structures. For instance, the synthesis of thioethers containing a CH2R group bonded to the sulfur atom and their reaction with cis-Ru(N,N-dprs)2Cl2 or cis-Ru(N,N-dps)2Cl2 to form complexes has been explored. These complexes demonstrate interesting sulfur inversion dynamics and provide insights into intramolecular mechanisms without bond rupture, offering potential applications in catalysis and material science (Tresoldi et al., 2002).

Antibacterial and Antifungal Activities

Compounds with structures similar to the one have been evaluated for their antibacterial and antifungal activities. A study synthesized new thieno[2,3-d]pyrimidin-4(3H)-one derivatives and tested their effectiveness against various strains of bacteria and fungi, revealing significant antifungal activity against Candida species. These findings suggest potential applications in developing new antimicrobial agents (Kahveci et al., 2020).

Antimalarial Activity

Novel pyrido[1,2-a]pyrimidin-4-ones were synthesized and evaluated for their antimalarial activity against the Pf 3D7 strain, revealing moderate activity and suggesting a basis for the development of antimalarial drugs. This research underscores the potential of pyrimidine derivatives in treating malaria (Mane et al., 2014).

Anti-inflammatory and Antinociceptive Activities

A study on thiazolo[3,2-a]pyrimidine derivatives revealed significant anti-inflammatory and antinociceptive activities, indicating potential for developing new therapeutic agents for pain and inflammation management. This research highlights the therapeutic potential of pyrimidine derivatives in addressing inflammation and pain (Alam et al., 2010).

Antitumor Activities

The synthesis and biological evaluation of novel pyrimidine derivatives for their antitumor activities against various cancer cell lines have been explored, demonstrating the potential of these compounds in cancer therapy. For example, fluorinated coumarin–pyrimidine hybrids showed significant cytotoxicity against human lung carcinoma and adenocarcinoma mammary gland cell lines, highlighting their potential as anticancer agents (Hosamani et al., 2015).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3OS/c22-16-7-3-15(4-8-16)13-28-21-25-19-18(2-1-11-24-19)20(27)26(21)12-14-5-9-17(23)10-6-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFIYFNIJXIAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.